molecular formula C14H11ClN2O3 B4988261 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide

3-chloro-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B4988261
M. Wt: 290.70 g/mol
InChI Key: SHXNELVAUVADIA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-4-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide is still not fully understood. However, it has been suggested that 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide may exert its effects by inhibiting the activity of various enzymes or by binding to specific receptors. 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may contribute to the analgesic and anti-inflammatory effects of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide. 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation, which may have cosmetic applications. Additionally, 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has been found to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its ability to inhibit the activity of various enzymes. This can be useful in studying the role of these enzymes in various biological processes. Additionally, 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has been found to exhibit anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its relatively low yield in the synthesis process. Additionally, 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide in scientific research. One area of interest is the development of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide-based fluorescent probes for the study of protein-ligand interactions. Additionally, 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide may have potential applications in the development of anti-inflammatory and analgesic drugs. Further studies are needed to fully understand the mechanism of action of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 2-methyl-4-nitroaniline with thionyl chloride to form 2-chloro-4-nitroaniline, which is then reacted with 3-chlorobenzoic acid in the presence of a catalyst to form 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit inhibitory effects on various enzymes, including cholinesterase, tyrosinase, and urease. 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has also been used as a fluorescent probe to study protein-ligand interactions. Additionally, 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide has been found to exhibit anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

3-chloro-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-7-12(17(19)20)5-6-13(9)16-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXNELVAUVADIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methyl-4-nitrophenyl)benzamide

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